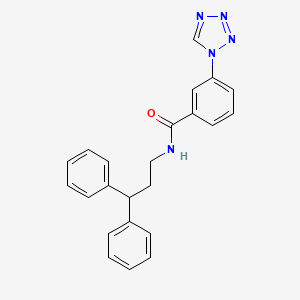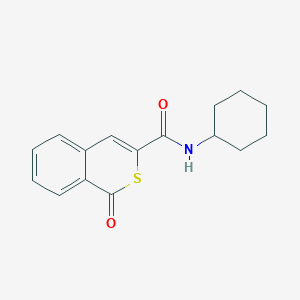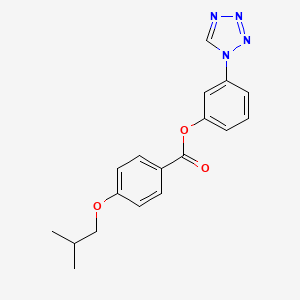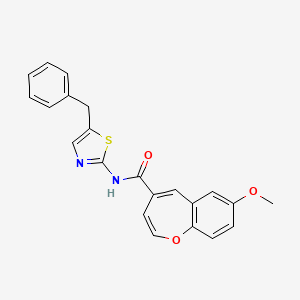![molecular formula C22H23N3O2 B11320931 N-[4-(dimethylamino)benzyl]-4-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11320931.png)
N-[4-(dimethylamino)benzyl]-4-methoxy-N-(pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)benzyl]-4-methoxy-N-(pyridin-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxy group, and a pyridinyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzyl]-4-methoxy-N-(pyridin-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable reagent to form the benzyl intermediate.
Methoxylation: The benzyl intermediate is then subjected to methoxylation using a methoxy reagent under controlled conditions to introduce the methoxy group.
Coupling with Pyridin-2-ylamine: The final step involves coupling the methoxylated benzyl intermediate with pyridin-2-ylamine in the presence of a coupling agent to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[4-(dimethylamino)benzyl]-4-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-[4-(dimethylamino)benzyl]-4-methoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[4-(dimethylamino)benzyl]-4-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- N-[4-(dimethylamino)benzyl]-4-methoxy-N-(pyridin-3-yl)benzamide
- N-[4-(dimethylamino)benzyl]-4-methoxy-N-(pyridin-4-yl)benzamide
- N-[4-(dimethylamino)benzyl]-4-methoxy-N-(quinolin-2-yl)benzamide
Uniqueness
N-[4-(dimethylamino)benzyl]-4-methoxy-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino, methoxy, and pyridinyl groups in specific positions allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C22H23N3O2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
N-[[4-(dimethylamino)phenyl]methyl]-4-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H23N3O2/c1-24(2)19-11-7-17(8-12-19)16-25(21-6-4-5-15-23-21)22(26)18-9-13-20(27-3)14-10-18/h4-15H,16H2,1-3H3 |
InChIキー |
WLBCNBXOWQTJSY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(8-methoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11320855.png)


![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11320860.png)
![5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11320863.png)
![5-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11320868.png)

![Methyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11320886.png)
![2-(4-fluorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11320890.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11320891.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11320898.png)
![Methyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11320905.png)
![Methyl 6-methyl-2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11320929.png)
